6-Oxo Norethindrone
Overview
Description
6-Oxo Norethindrone is a synthetic derivative of the progestin norethindrone. It is known for its role in hormone therapy and contraceptive applications. The compound has a molecular formula of C20H24O3 and a molecular weight of 312.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Norethindrone typically involves the oxidation of norethindrone. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo Norethindrone undergoes various chemical reactions, including:
Oxidation: Conversion of norethindrone to this compound using oxidizing agents.
Reduction: Reduction of this compound to its corresponding alcohol.
Substitution: Reactions involving the substitution of functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted steroid derivatives.
Scientific Research Applications
6-Oxo Norethindrone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on hormone receptors and cellular pathways.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceutical formulations.
Mechanism of Action
6-Oxo Norethindrone exerts its effects by interacting with progesterone receptors in the body. It mimics the action of natural progesterone, leading to changes in the endometrium and suppression of ovulation. The compound also affects the levels of follicle-stimulating hormone and luteinizing hormone, contributing to its contraceptive effects .
Comparison with Similar Compounds
Norethindrone: The parent compound, used widely in contraceptives.
Levonorgestrel: Another synthetic progestin with similar applications.
Etonogestrel: A derivative used in contraceptive implants.
Uniqueness: 6-Oxo Norethindrone is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUSEGGPVQNTTK-WLCXVKOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550661 | |
Record name | (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67696-78-0 | |
Record name | (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Oxo Norethindrone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6LUR9FS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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